molecular formula C18H26O4 B12409301 Mono-N-decyl phthalate-3,4,5,6-D4

Mono-N-decyl phthalate-3,4,5,6-D4

Cat. No.: B12409301
M. Wt: 310.4 g/mol
InChI Key: FEFCILUKYGHITK-OEIJMBELSA-N
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Description

Mono-N-decyl phthalate-3,4,5,6-D4: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of Mono-N-decyl phthalate, where the hydrogen atoms at positions 3, 4, 5, and 6 on the aromatic ring are replaced with deuterium. Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mono-N-decyl phthalate-3,4,5,6-D4 typically involves the esterification of phthalic acid with decanol, followed by the introduction of deuterium atoms. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The deuterium atoms are introduced through a deuterium exchange reaction, which can be achieved using deuterated solvents or reagents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Mono-N-decyl phthalate-3,4,5,6-D4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Mono-N-decyl phthalate-3,4,5,6-D4 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound during reactions .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium atoms provide a unique signature that can be detected using mass spectrometry .

Medicine: In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

Industry: The compound is used in the production of plasticizers and other industrial chemicals. Its unique properties make it valuable in the development of new materials and products .

Mechanism of Action

The mechanism of action of Mono-N-decyl phthalate-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the metabolic and pharmacokinetic profiles. The compound can interact with enzymes and receptors, altering their activity and function .

Comparison with Similar Compounds

Uniqueness: Mono-N-decyl phthalate-3,4,5,6-D4 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The longer alkyl chain compared to similar compounds also affects its chemical and physical properties, making it suitable for specific applications .

Properties

Molecular Formula

C18H26O4

Molecular Weight

310.4 g/mol

IUPAC Name

2-decoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20)/i9D,10D,12D,13D

InChI Key

FEFCILUKYGHITK-OEIJMBELSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCCCC)[2H])[2H]

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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